Home > Products > Screening Compounds P14524 > 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride - 6429-04-5

1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Catalog Number: EVT-521450
CAS Number: 6429-04-5
Molecular Formula: C20H26ClNO4
Molecular Weight: 379.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium” is a chemical compound with the molecular formula C20H26NO4 . It is also known by its IUPAC name "Isoquinolinium, 1- [(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-" .

Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydroisoquinoline core with a 3,4-dimethoxybenzyl group attached to it . The molecular weight is approximately 344.424 Da .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 344.424 Da and a monoisotopic mass of 344.185638 Da . More specific physical and chemical properties, such as melting point or solubility, are not provided in the available resources.

1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

  • Compound Description: This compound is a synthetic analog of isoquinoline alkaloids. It exhibits significant analgesic and anti-inflammatory effects. In studies, it demonstrated a more potent anti-inflammatory effect compared to Diclofenac Sodium. []
  • Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. The key difference lies in the substituent at the 1-position. While the target compound has a 3,4-dimethoxybenzyl group, this analog features a 4'-dimethylaminophenyl group. []

(–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

  • Compound Description: This compound is a key intermediate in the synthesis of various tetrahydroisoquinoline derivatives. Its synthesis highlights the utility of the Pomeranz–Fritsch–Bobbitt cyclization in constructing the tetrahydroisoquinoline core. []
  • Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. The key difference is the presence of a carboxylic acid group at the 1-position in this related compound, compared to the 3,4-dimethoxybenzyl group in the target compound. []

4-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is a precursor for the attempted synthesis of dibenzo[b,f]cycloheptane derivatives. Its electrochemical oxidation leads to the formation of 3,4-dihydroisoquinolinium and 4-(3,4-dimethoxybenzylidene)-6,7-dimethoxy-2-methyl-1,4-dihydroisoquinolinium salts instead of the desired intramolecularly aryl-aryl coupled products. []
  • Relevance: This compound is structurally very similar to 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. It shares the same core structure with an additional methyl group at the 2-position. []

1-Chloromethyl-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

  • Compound Description: This compound is synthesized from 3,4-dimethoxyphenethylamine through a multistep process involving acylation, Bischler-Napieralski reaction, reduction, and salt formation. []
  • Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. The key structural difference lies in the substituent at the 1-position, with a chloromethyl group present in this compound instead of the 3,4-dimethoxybenzyl group. []

1-Aminomethyl-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

  • Compound Description: This compound is synthesized from 3,4-dimethoxyphenethylamine and chloroacetyl chloride via a multistep process involving acylation, alkylation, Bischler-Napieralski cyclization, hydrazinolysis, reduction, and salt formation. []
  • Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. The key structural difference lies in the presence of an aminomethyl group at the 1-position in this compound instead of the 3,4-dimethoxybenzyl group. []

1-(α-Naphthylmethy)-2-methyl -6,7-Dimethoxy -1,2,3,4-Tetrahydroisoquinoline Hydrochloride

  • Compound Description: This compound, known as code No. 86040, is a new calcium antagonist. It exists as (+) and (-) enantiomers, which can be separated and quantified using HPLC with a chiral β-cycledextrin bonded phase. []
  • Relevance: This compound shares the core structure of 6,7-Dimethoxy -1,2,3,4-Tetrahydroisoquinoline with 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. It also has a methyl substituent on the 2-position. The key difference lies in the substituent at the 1-position, with an α-Naphthylmethyl group in this compound compared to a 3,4-dimethoxybenzyl group in the target compound. []

(+)-(R)-6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is a chiral tetrahydroisoquinoline derivative. It can be synthesized enantiospecifically from (+)-(S)-2-methylamino-1-phenylethanol (halostachine) with varying stereoselectivity depending on reaction conditions and the use of chromium tricarbonyl complexation. [, ]

6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124)

  • Compound Description: This compound is a major human metabolite of the If channel inhibitor (–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758). It is likely excreted in urine via hOCT2/rOct2 transporters. []
  • Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. The key difference lies in the substituent on the nitrogen atom at the 2-position. While the target compound may exist in its free base form or as a salt, this metabolite features a [(3R)-piperidin-3-ylcarbonyl] group attached to the nitrogen. []

(5R)-5-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]piperidin-2-one (YM-385459)

  • Compound Description: This compound is another major human metabolite of the If channel inhibitor (–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758), found in both urine and plasma. []
  • Relevance: While structurally distinct from 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, this compound is related because it's a metabolite of YM758, which itself contains the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core. This highlights a potential metabolic pathway for compounds containing this structural motif. []

N-(4-Fluorobenzoyl)glycine (YM-385461)

  • Compound Description: This compound is a human metabolite of the If channel inhibitor (–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758), found in plasma but not urine. It is expected to undergo renal secretion via hOAT1/rOat1 transporters. []
  • Relevance: Although structurally different from 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, this compound is related because it's a metabolite of YM758, which itself contains the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core. This observation emphasizes potential metabolic pathways for compounds sharing this structural feature. []

2-{[(3R)-1-{2-[(4-Fluorobenzoyl)amino]ethyl}piperidin-3-yl]carbonyl}-7-methoxy-1,2,3,4-tetrahydroisonolin-6-yl β-d-glucopyranosiduronic acid (AS2036329)

  • Compound Description: This compound is a human metabolite of the If channel inhibitor (–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758). It is a glucuronide conjugate, suggesting phase II metabolism of the parent compound. []
  • Relevance: This compound is structurally related to 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride as it's a metabolite of YM758, which contains the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core. This metabolite highlights potential metabolic pathways, particularly glucuronidation, for compounds with this structural motif. []

2-Chloro­acetyl‐1-(3,4‐dimethoxy­benz­yl)‐6,7‐dimeth­oxy‐1,2,3,4‐tetra­hydro­isoquinoline

  • Compound Description: This compound is a derivative of 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, featuring a chloroacetyl group attached to the nitrogen atom at the 2-position. Its crystal structure shows the formation of one-dimensional chains through C—H⋯O interactions. []
  • Relevance: This compound is a direct derivative of 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, differing only in the presence of a chloroacetyl group on the nitrogen. This highlights a potential site for chemical modification and derivatization of the target compound. []

13. trans-2,3-Dimethyl-4-phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline* Compound Description: This compound and its enantiomer, cis-2,3-dimethyl-4-phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, are obtained through acid-promoted cyclizations of N-(3,4-dimethoxybenzyl)ephedrine. The stereochemistry of the product is controlled by the presence or absence of a chromium tricarbonyl complex on the starting material. [, ]* Relevance: These compounds are structurally related to 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride as they share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core. The key differences lie in the presence of methyl groups at the 2- and 3-positions, and a phenyl group at the 4-position, instead of the 3,4-dimethoxybenzyl substituent at the 1-position in the target compound. [, ]

N-Arylmethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This group of compounds, including Sendaverine methyl ether, highlights the versatility of tandem and stepwise reactions involving ß-(3,4-dialkoxyphenyl)ethylamine bis(aminol) ethers for synthesizing diverse tetrahydroisoquinoline derivatives. []
  • Relevance: Compounds within this group share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, emphasizing the structural diversity achievable through modifications at the 1-position. []

6,7-dimethoxy-1-halobenzyl-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This group of compounds is synthesized from 2-(3,4-dimethoxyphenyl)ethylamine and halophenylacetic acids, showcasing a straightforward synthetic approach to 1-substituted tetrahydroisoquinolines with potential biological activity. []
  • Relevance: These compounds share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure with 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. The key distinction lies in the halogen substituent on the benzyl group at the 1-position, showcasing a potential area for structural modifications and exploring structure-activity relationships. []

6,7-dimethoxy-1-[(halophenoxy)methyl]-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This group of compounds is synthesized from N-[2-(3,4-dimethoxyphenyl)ethyl]-2-chloroacetamide, introducing a halophenoxymethyl group at the 1-position of the tetrahydroisoquinoline core. This highlights the possibility of incorporating ether linkages in this position. []
  • Relevance: These compounds share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure with 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. The key difference lies in the presence of a halophenoxymethyl group at the 1-position, instead of the 3,4-dimethoxybenzyl substituent, further demonstrating the structural diversity achievable at this position. []

6,7‐Dimethoxy‐2‐{2‐[4‐(1H‐1,2,3‐triazol‐1‐yl)phenyl]ethyl}‐1,2,3,4‐tetrahydroisoquinolines

  • Compound Description: This group of compounds, designed based on previously studied P-glycoprotein (P-gp) modulators, exhibits potent reversal activity against P-gp-mediated multidrug resistance (MDR) in cancer cells. These compounds effectively reverse doxorubicin resistance with low cytotoxicity. []
  • Relevance: This series highlights structural modifications to the tetrahydroisoquinoline scaffold for enhancing specific biological activities. While sharing the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, these compounds feature a distinct {2‐[4‐(1H‐1,2,3‐triazol‐1‐yl)phenyl]ethyl} substituent at the 2-position, which is crucial for their P-gp modulating activity. []

1-(3,4-Dimethoxy-benzyl)-2,2-dimethyl-1,2,3,4-tetrahydroisoquinoliniums

  • Compound Description: This group of compounds was designed as potential SK channel blockers. The research focuses on exploring the impact of different substituents at C-5 and C-8 positions on the tetrahydroisoquinoline core, aiming to enhance the affinity for apamin-sensitive binding sites. []
  • Relevance: These compounds share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride and have a 3,4-dimethoxybenzyl group at the 1-position. The key difference is the presence of two methyl groups at the 2-position in this group, highlighting the impact of substituents on biological activity. []

1-(3,4-Dimethoxy-benzyl)-6,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridiniums

  • Compound Description: This group represents a thiophenic analog of the tetrahydroisoquinoline scaffold, also investigated as potential SK channel blockers. The presence of the sulfur atom in the ring system significantly alters its electronic and steric properties, potentially impacting its binding affinity to the target. []
  • Relevance: While not directly sharing the tetrahydroisoquinoline core, this group provides valuable insights into the structure-activity relationship of compounds targeting SK channels, which might be relevant for understanding the pharmacological profile of 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. []

1-(substituted phenyl)-6,7-dimethoxy-3,4-dihydro- and -1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This study investigates the impact of substituents on the phenyl ring at the 1-position of both 3,4-dihydro- and 1,2,3,4-tetrahydroisoquinolines using 13C and 15N NMR. The research delves into how electronic effects propagate through the molecule and influence its properties. []
  • Relevance: This research provides valuable insights into the electronic and structural properties of compounds containing the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold, like 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. It highlights the influence of substituents on the aromatic ring at the 1-position. []

6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl) methanone (TQ9)

  • Compound Description: This compound demonstrates tumor-specific cytotoxic activity, particularly against human oral squamous cell carcinoma cell lines. Its bulky substituents are thought to be key for its cytotoxicity. []
  • Relevance: This compound shares the 6,7-dimethoxy-3,4-dihydroisoquinoline core with a potential metabolic intermediate of 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, where the tetrahydroisoquinoline moiety could be oxidized to the dihydro form. It emphasizes the biological significance of this core structure and its potential role in cytotoxic activity. []

Ethyl 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (TD13)

  • Compound Description: This compound exhibits tumor-specific cytotoxic activity, especially against human oral squamous cell carcinoma cell lines. It features both ethoxycarbonyl and benzyloxycarbonyl groups, contributing to its molecular size and potentially influencing its activity. []
  • Relevance: This compound belongs to the tetrahydroisoquinoline class, similar to 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, highlighting the significance of this scaffold in medicinal chemistry and its potential for developing anticancer agents. []

1-Hydroxy-6,7-dimethoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is a byproduct in the synthesis of 3,4-dihydro-6,7-dimethoxy-8-nitroisoquinoline. Its structure, confirmed by NMR and X-ray analysis, reveals a hydroxyl group at the 1-position and a nitro group at the 8-position. []
  • Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure with 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. The presence of a hydroxyl group at the 1-position in this compound is notable, as it demonstrates the feasibility of having different substituents at that position. []

6,7-Dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives

  • Compound Description: This series of compounds was synthesized to explore their potential as multidrug resistance reversal agents. While exhibiting minimal cytotoxicity themselves, some compounds in this series, like 6e, 6h, and 7c, showed significant potency in reversing drug resistance in K562/A02 cells, surpassing the activity of verapamil. []
  • Relevance: This series directly relates to 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, as they are derivatives with variations in the substituent at the 2-position. This highlights the impact of modifications at this position on biological activity, particularly in the context of multidrug resistance. []

7,8-Dimethoxy-3-methyl-1-phenyl-1,3,4,5- tetrahydro-2,3-benzoxazepine (5b)

  • Compound Description: This compound is synthesized through a Meisenheimer rearrangement of cis-6,7-dimethoxy-2-methyl-1-phenyl-1,2,3,4- tetrahydroisoquinoline N-oxide. The rearrangement involves migration of the oxygen atom from the nitrogen to the adjacent carbon, leading to the formation of a seven-membered oxazepine ring. []
  • Relevance: Although structurally distinct from 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, the synthesis of 5b utilizes a starting material that shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure. This reaction demonstrates the potential for expanding the ring system of tetrahydroisoquinolines and generating structurally diverse compounds. []
  • Compound Description: This naturally occurring benzylisoquinoline alkaloid serves as a structural template for the development of SK channel blockers. Its derivatives, particularly quaternary ammonium salts, demonstrate increased affinity for apamin-sensitive binding sites. [, ]
  • Relevance: While structurally distinct from 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, N-methyl-laudanosine shares the benzylisoquinoline framework and possesses the 6,7-dimethoxy substitution pattern on the tetrahydroisoquinoline ring system. Understanding its structure-activity relationship concerning SK channel blockade can offer insights into designing and modifying tetrahydroisoquinoline derivatives, including the target compound, for enhanced biological activity. [, ]

N-methyl-noscapine

  • Compound Description: This naturally occurring benzylisoquinoline alkaloid shares structural similarities with N-methyl-laudanosine and serves as a lead compound for developing SK channel blockers. Its derivatives, especially those with increased size and lipophilicity at the C-1 position, exhibit promising affinity for apamin-sensitive binding sites. [, ]
  • Relevance: Although structurally distinct from 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, N-methyl-noscapine's close relationship to N-methyl-laudanosine and its role as a template for SK channel blockers highlight the significance of exploring various benzylisoquinoline derivatives, including the target compound, for potential therapeutic applications. [, ]

1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound, alongside its analog 1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, was synthesized as part of a study exploring simpler structural analogs of tetrahydropalmatine, a potent analgesic found in the Chinese plant Corydalis ambigus. []
  • Relevance: This compound is structurally related to 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, sharing the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure. The key difference lies in the substituent at the 1-position, with a simple methyl group in this compound compared to the 3,4-dimethoxybenzyl group in the target compound. []

1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound, synthesized alongside its analog 1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, represents a simplified structural analog of tetrahydropalmatine, a potent analgesic isolated from the Chinese plant Corydalis ambigus. []
  • Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. The key difference lies in the substituent at the 1-position, with a benzyl group present in this compound instead of the 3,4-dimethoxybenzyl group found in the target compound. []
Overview

1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound features a unique structure characterized by multiple methoxy groups attached to a tetrahydroisoquinoline core. It is primarily studied for its potential pharmacological properties and applications in various scientific fields, particularly in medicinal chemistry.

Source

The compound is synthesized from commercially available starting materials, including 3,4-dimethoxybenzaldehyde and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Its chemical structure and properties have been documented in various scientific databases such as PubChem and BenchChem .

Classification

1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is classified as a benzylisoquinoline alkaloid. It is closely related to other compounds within the isoquinoline family and is recognized for its potential use in synthesizing various alkaloids and muscle relaxants .

Synthesis Analysis

Methods

The synthesis of 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves several key steps:

  1. Condensation Reaction: The process begins with a condensation reaction between 3,4-dimethoxybenzaldehyde and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. A catalyst such as p-toluenesulfonic acid is often employed to facilitate this reaction.
  2. Reduction: Following the formation of an intermediate compound from the condensation step, a reduction reaction is performed using a reducing agent like sodium borohydride to yield the final product .

Technical Details

The reaction conditions typically require careful control of temperature and pH to optimize yield and purity. The use of solvents such as ethanol or methanol can also influence the efficiency of the synthesis.

Molecular Structure Analysis

Structure

The molecular formula of 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is C20H26ClN O4 with a molecular weight of approximately 379.89 g/mol. The compound features a tetrahydroisoquinoline skeleton with two methoxy groups at positions 6 and 7 and a 3,4-dimethoxybenzyl group at position 1.

Data

  • IUPAC Name: (1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • InChI: InChI=1S/C20H25NO4.ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-6,10-12,16,21H .
Chemical Reactions Analysis

Reactions

The compound undergoes various chemical reactions that are significant for its application in synthetic chemistry:

  1. Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding quinones.
  2. Reduction: Reduction reactions can be performed with lithium aluminum hydride to yield reduced derivatives.
  3. Substitution: Nucleophilic substitution reactions may occur at the methoxy groups under basic conditions .

Technical Details

These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives with specific biological activities.

Mechanism of Action

Process

The mechanism of action for 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride primarily involves its role as a precursor in the biosynthesis of clinically significant drugs such as atracurium and cisatracurium.

Data

The interaction of this compound with biological targets leads to the production of these muscle relaxants through complex biochemical pathways involving enzymatic activity on nonnative substrates . The pharmacokinetics suggest that it may be well absorbed and metabolized when administered.

Physical and Chemical Properties Analysis

Physical Properties

The physical state of 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is typically solid at room temperature. It appears as a white to light yellow powder or crystalline substance.

Chemical Properties

Key chemical properties include:

  • Melting Point: Approximately 248 °C (decomposes) .
  • Solubility: Soluble in organic solvents such as ethanol and methanol.

Safety data indicates that it may cause skin irritation and serious eye irritation; therefore proper handling precautions are necessary .

Applications

Scientific Uses

This compound has significant applications in medicinal chemistry as:

  • A precursor for synthesizing various alkaloids.
  • A model compound for studying pharmacological interactions.

Its derivatives are explored for potential therapeutic effects in muscle relaxation and other medical applications .

Properties

CAS Number

6429-04-5

Product Name

1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Molecular Formula

C20H26ClNO4

Molecular Weight

379.9 g/mol

InChI

InChI=1S/C20H25NO4.ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-6,10-12,16,21H,7-9H2,1-4H3;1H

InChI Key

VMPLLPIDRGXFTQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)OC.Cl

Synonyms

1-[(3,4-Dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline Hydrochloride; 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline Hydrochloride; (±)-N-Norlaudanosine Hydrochloride; (±)-Norlaudanosine Hydrochloride; (±)-Tetrahydropap

Canonical SMILES

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.